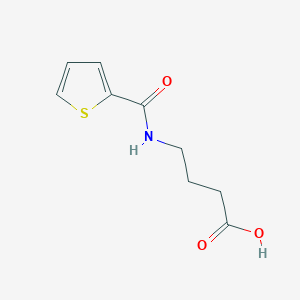
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol
Vue d'ensemble
Description
: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol is a chiral binaphthol derivative. With its intricate structure featuring naphthalene and aryl groups, this compound is utilized in various chemical and scientific applications, including asymmetric catalysis and advanced materials research.
Méthodes De Préparation
: Synthetic Routes and Reaction Conditions : The synthesis of (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol generally involves the coupling of two naphthol units with aryl groups in the presence of chiral catalysts. Specific conditions might include palladium-catalyzed cross-coupling reactions, often utilizing Suzuki-Miyaura or similar mechanisms.
Industrial Production Methods
: Industrial-scale production employs optimized reaction conditions and highly selective catalysts to ensure the chirality and high yield of the compound. Factors such as temperature control, solvent selection, and catalyst recovery are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
: Types of Reactions : (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
: Common reagents include oxidizing agents like peroxides for oxidation reactions, and reducing agents like metal hydrides for reduction reactions. Substitution reactions often involve halogenated reagents.
Major Products
: The products depend on the reaction type, ranging from altered binaphthol derivatives to completely new aromatic compounds.
Applications De Recherche Scientifique
: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol has significant applications in asymmetric catalysis, where its chiral nature is leveraged to produce enantiomerically pure compounds. This is vital in the pharmaceutical industry for creating drugs with specific activities. Additionally, it’s used in the development of advanced materials with unique optical and electronic properties, often studied in material science and engineering fields.
Mécanisme D'action
: The compound exerts its effects through its chiral centers, interacting with molecular targets in asymmetric reactions to favor the formation of one enantiomer over another. This stereoselectivity is key in reactions where the precise 3D orientation of molecules affects the outcome, such as in enzyme catalysis and receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
: Compared to other chiral binaphthol derivatives like (R)-2,2'-Dihydroxy-1,1'-binaphthyl, (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol boasts bulkier aryl groups, enhancing its steric effects and making it particularly effective in highly selective catalytic processes. Similar compounds include (R)-2,2'-Dihydroxy-1,1'-binaphthyl and (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), each with unique properties and applications depending on their structural differences.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(2,4,6-trimethylphenyl)naphthalen-1-yl]-3-(2,4,6-trimethylphenyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h7-20,39-40H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAGJVAGPXZJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B3264559.png)

![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3264593.png)

![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3264622.png)

![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B3264633.png)



